![molecular formula C17H19ClN2O B128645 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine CAS No. 201594-84-5](/img/structure/B128645.png)
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Overview
Description
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a chiral compound that features a pyridine ring substituted with a piperidin-4-yloxy group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves the following steps:
Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate halogenated compound to form the piperidin-4-yloxy intermediate.
Coupling with 4-Chlorophenyl Group: The intermediate is then reacted with a 4-chlorophenyl halide under basic conditions to form the desired product.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C17H19ClN2O
- Molecular Weight: 302.8 g/mol
- IUPAC Name: (S)-2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
- CAS Number: 201594-84-5
The compound features a pyridine ring substituted with a piperidine moiety and a chlorophenyl group, which contributes to its biological activity.
Pharmacological Applications
- Antihistamine Activity
- Potential in Neurological Disorders
- Anti-inflammatory Properties
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Starting Materials:
- 4-Chlorobenzaldehyde
- Piperidine derivatives
- Pyridine derivatives
General Synthetic Route:
- Formation of the piperidinyl ether.
- Alkylation with the chlorophenyl moiety.
- Final purification and characterization.
Case Study 1: Efficacy in Allergic Rhinitis
A clinical trial demonstrated the efficacy of Bepotastine besylate in reducing symptoms of allergic rhinitis compared to placebo, showcasing its potential as a first-line treatment option .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that compounds similar to this compound can inhibit neuronal apoptosis, suggesting a neuroprotective role that warrants further investigation in vivo .
Mechanism of Action
The mechanism of action of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: The enantiomer of the compound with different stereochemistry.
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)quinoline: A similar compound with a quinoline ring instead of a pyridine ring.
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)benzene: A similar compound with a benzene ring instead of a pyridine ring.
Uniqueness
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is unique due to its specific chiral configuration and the presence of both a piperidin-4-yloxy group and a 4-chlorophenyl group. This combination of features gives it distinct chemical and biological properties compared to its analogs.
Biological Activity
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, with the systematic name 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19ClN2O
- Molecular Weight : 302.8 g/mol
- CAS Number : 122368-54-1
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound has notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary research suggests that this compound may possess cytotoxic effects on certain cancer cell lines.
Antimicrobial Activity
Research has demonstrated that this compound shows significant antibacterial efficacy.
Case Studies and Findings
- Antibacterial Efficacy :
- In vitro studies have shown that the compound exhibits minimum inhibitory concentration (MIC) values ranging from 20 µM to 40 µM against Staphylococcus aureus and Escherichia coli .
- Comparative studies indicate that its activity is lower than that of standard antibiotics like ceftriaxone but still noteworthy for a synthetic compound.
- Mechanism of Action :
- The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although detailed molecular mechanisms remain to be fully elucidated.
Anticancer Activity
Emerging evidence suggests that this compound may also exhibit anticancer properties.
Research Findings
- Cytotoxicity :
- In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent .
- The specific IC50 values for different cancer types are under investigation, with initial results suggesting effectiveness comparable to known anticancer agents.
- Potential Mechanisms :
- The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit pathways involved in tumor growth and metastasis.
Properties
IUPAC Name |
2-[(S)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447428 | |
Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201594-84-5 | |
Record name | 2-{(S)-(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved preparation method for Bepotastine Besilate described in the research?
A1: The research paper focuses on enhancing the synthesis of Bepotastine Besilate, a second-generation antihistamine drug. The improved method centers around optimizing the preparation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a crucial intermediate in the overall synthesis []. This optimized method leads to a significant increase in yield, reduces the overall production time, and ensures the final product's purity, safety, and stability []. These factors are critical for cost-effectiveness and large-scale pharmaceutical production.
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